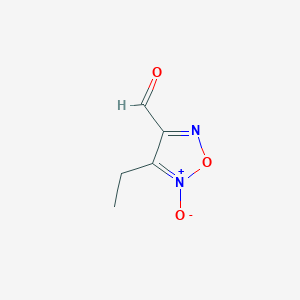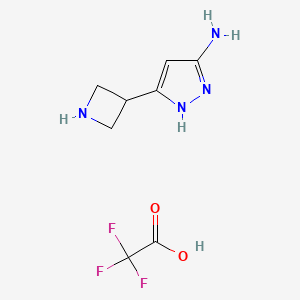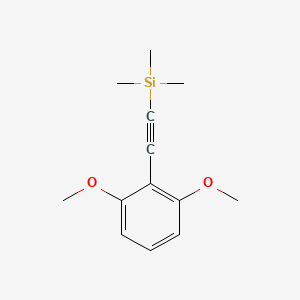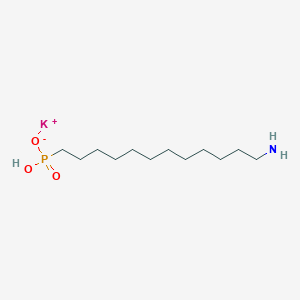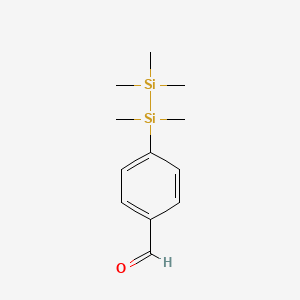
4-(Pentamethyldisilanyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde is an organosilicon compound characterized by the presence of a benzaldehyde moiety substituted with a pentamethyldisilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with pentamethyldisilane in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, often using a solvent like tetrahydrofuran (THF) or toluene. The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The disilyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
Oxidation: 4-(1,1,2,2,2-Pentamethyldisilyl)benzoic acid.
Reduction: 4-(1,1,2,2,2-Pentamethyldisilyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the development of novel materials with unique properties, such as enhanced thermal stability and resistance to oxidation.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of both the aldehyde and disilyl functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the disilyl group can engage in substitution and other transformations. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of diverse products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1,1,2,2-Tetrafluoroethyl)benzaldehyde
- 4-(1,2,2-Triphenylethenyl)benzaldehyde
- 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Uniqueness
4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde is unique due to the presence of the pentamethyldisilyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the development of advanced materials and specialty chemicals.
Propriétés
Numéro CAS |
137031-87-9 |
|---|---|
Formule moléculaire |
C12H20OSi2 |
Poids moléculaire |
236.46 g/mol |
Nom IUPAC |
4-[dimethyl(trimethylsilyl)silyl]benzaldehyde |
InChI |
InChI=1S/C12H20OSi2/c1-14(2,3)15(4,5)12-8-6-11(10-13)7-9-12/h6-10H,1-5H3 |
Clé InChI |
NEJCUBIDSVZCHT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)
![1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone](/img/structure/B12843908.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)

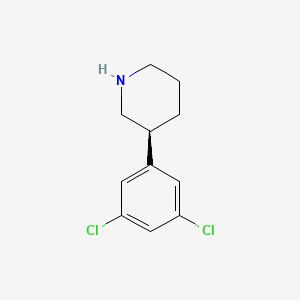

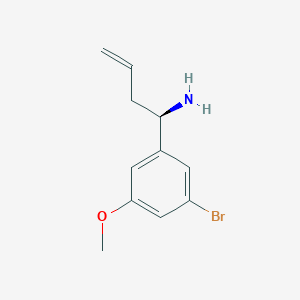
![1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide](/img/structure/B12843923.png)
